molecular formula C17H12N4 B14654510 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-78-6

1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14654510
CAS No.: 53645-78-6
M. Wt: 272.30 g/mol
InChI Key: HHFKHWLITAWNKZ-UHFFFAOYSA-N
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Description

1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with phenyl groups attached at the 1 and 4 positions, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by the addition of hexamethyldisilazane to perform heterocyclization, resulting in the formation of the pyrazolo[3,4-d]pyrimidine core . Another method involves the use of Vilsmeier amidination and imination reactions, followed by sequential intermolecular heterocyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its ability to inhibit CDK2 and other kinases. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

53645-78-6

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

1,4-diphenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-20-21(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H

InChI Key

HHFKHWLITAWNKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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